Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-

Description

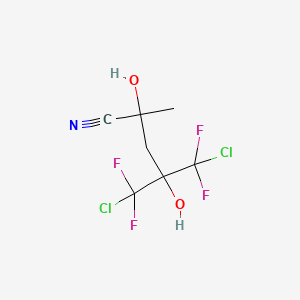

The compound “Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-” is a highly substituted nitrile derivative with a complex molecular structure. The target compound’s structure suggests significant functionalization, including chlorine, fluorine, hydroxyl, and methyl groups, which likely influence its reactivity, stability, and applications compared to simpler nitriles.

Properties

CAS No. |

102612-65-7 |

|---|---|

Molecular Formula |

C7H7Cl2F4NO2 |

Molecular Weight |

284.03 g/mol |

IUPAC Name |

5-chloro-4-[chloro(difluoro)methyl]-5,5-difluoro-2,4-dihydroxy-2-methylpentanenitrile |

InChI |

InChI=1S/C7H7Cl2F4NO2/c1-4(15,3-14)2-5(16,6(8,10)11)7(9,12)13/h15-16H,2H2,1H3 |

InChI Key |

OEIHURFLMQCJIG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C(F)(F)Cl)(C(F)(F)Cl)O)(C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- involves several steps. One common method includes the use of fluorinated pyridines, which are synthesized through various reactions such as the Umemoto reaction and Balts-Schiemann reaction . These reactions typically require specific conditions, including the presence of strong electron-withdrawing groups and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the highly reactive fluorine atoms. The process may include the use of perfluorocarbonyls and 1,3-dicarbonyl compounds as raw materials . These reactions are typically carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The conditions often require controlled temperatures and pressures to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Valeronitrile, 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl- exerts its effects involves interactions with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity, allowing it to participate in various chemical reactions. These interactions often involve the formation of strong bonds with other atoms or molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Structural and Functional Group Differences

- It is classified as flammable (Category 3) and orally toxic (LD₅₀: 191 mg/kg in mice) . Its applications include use as a solvent, chemical intermediate, and in pharmaceuticals .

- Target Compound : The addition of chlorine, fluorine, hydroxyl, and methyl groups introduces steric hindrance and electronic effects. These substituents may enhance polarity, alter boiling/melting points, and increase reactivity with acids, bases, or oxidizing agents .

Reactivity and Stability

- Valeronitrile : Stable under recommended storage conditions but reactive with strong acids, bases, and oxidizers . The absence of electronegative substituents limits its environmental persistence .

- Target Compound: The presence of chlorodifluoromethyl and hydroxyl groups may: Increase acidity due to electron-withdrawing effects. Reduce flammability compared to Valeronitrile (flashpoint: 40°C ).

Toxicity and Ecological Impact

- Target Compound : Fluorinated and chlorinated substituents may elevate toxicity risks (e.g., bioaccumulation, endocrine disruption) . However, hydroxyl groups could enhance biodegradability, as seen in other nitriles .

Biological Activity

Valeronitrile, specifically the compound 5-chloro-4-(chlorodifluoromethyl)-5,5-difluoro-2,4-dihydroxy-2-methyl-, is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its pharmacological effects, toxicological profiles, and potential applications in various fields.

Chemical Structure and Properties

The chemical structure of Valeronitrile can be described as follows:

- Molecular Formula : C7H6ClF5O2

- Molecular Weight : Approximately 232.57 g/mol

The presence of multiple functional groups such as chloro, difluoromethyl, and hydroxyl groups contributes to its unique reactivity and biological properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary data suggest that Valeronitrile may exhibit cytotoxic effects at higher concentrations. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, indicating a possible avenue for further research into its anticancer properties.

The exact mechanism through which Valeronitrile exerts its biological effects remains largely unexplored. However, compounds with similar functional groups often interact with cellular pathways involved in inflammation and apoptosis. Understanding these mechanisms could provide insights into the therapeutic potential of this compound.

Toxicological Profile

Toxicological evaluations are essential for determining the safety of any chemical compound. Available data indicate that Valeronitrile may present toxicity risks at elevated exposure levels. Studies have noted adverse effects on liver and kidney functions in animal models exposed to related nitriles.

| Study | Exposure Level | Observed Effects |

|---|---|---|

| Study A | 5.5 mg/m³ for 120 hours | No significant changes observed in rats |

| Study B | High doses (specific concentration not disclosed) | Induced cytotoxicity in liver cells |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial activity of chlorinated nitriles against Vibrio cholerae and other Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) within the range of 25-50 µg/ml for related compounds .

- Cytotoxic Effects : Research on structurally similar compounds revealed that they could induce significant cytotoxicity in human lymphocytes at concentrations exceeding 100 µg/ml . This suggests a need for careful dosage considerations in potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.